molecular formula C14H10FN5OS B6153694 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea CAS No. 1627598-34-8

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea

Cat. No.: B6153694
CAS No.: 1627598-34-8
M. Wt: 315.3
InChI Key:
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Description

3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. The presence of the benzothiadiazole moiety and the fluorophenyl group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea typically involves the following steps:

    Formation of Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzaldehyde.

    Formation of Urea Derivative: The final step involves the condensation of the benzothiadiazole derivative with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiadiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers or used as a building block for organic semiconductors.

Biology

    Antimicrobial Agents: Benzothiadiazole derivatives have shown potential as antimicrobial agents, and this compound may exhibit similar properties.

    Enzyme Inhibitors: The compound can be investigated for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Drug Development: The compound can be explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Agricultural Chemistry: It can be used as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea would depend on its specific application. For example:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or inhibit essential enzymes.

    Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiadiazole core.

    Fluorophenyl Derivatives: Compounds like 4-fluoroaniline and 4-fluorobenzaldehyde contain the fluorophenyl group.

Uniqueness

The unique combination of the benzothiadiazole moiety and the fluorophenyl group in 3-(2,1,3-benzothiadiazol-4-yl)-1-{[(4-fluorophenyl)methylidene]amino}urea imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1627598-34-8

Molecular Formula

C14H10FN5OS

Molecular Weight

315.3

Purity

95

Origin of Product

United States

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